3-Bromo-5-chloroimidazo[1,2-A]pyridine
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Overview
Description
3-Bromo-5-chloroimidazo[1,2-A]pyridine is a chemical compound with the molecular formula C7H4BrClN2 . It is a solid substance .
Synthesis Analysis
The synthesis of 3-Bromo-5-chloroimidazo[1,2-A]pyridine involves a chemodivergent reaction from α-bromoketones and 2-aminopyridines . The reaction conditions are mild and metal-free . The synthesis process involves one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-chloroimidazo[1,2-A]pyridine is represented by the linear formula C7H4BrClN2 . More detailed structural information can be found in databases like ChemSpider .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-5-chloroimidazo[1,2-A]pyridine are quite complex. The compound can be obtained via one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .Physical And Chemical Properties Analysis
3-Bromo-5-chloroimidazo[1,2-A]pyridine is a solid substance . It has a molecular weight of 231.48 . The compound is stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
- Application Summary: “3-Bromo-5-chloroimidazo[1,2-A]pyridine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . These compounds have significant biological and therapeutic value .
- Methods of Application: The synthesis involves different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions . On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
- Results/Outcomes: The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed. The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
Safety And Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Imidazo[1,2-A]pyridine derivatives, such as 3-Bromo-5-chloroimidazo[1,2-A]pyridine, have received great attention in recent years due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value . Future research will likely focus on developing convenient synthetic methods for these structures and exploring their potential applications in medicinal chemistry .
properties
IUPAC Name |
3-bromo-5-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-4-10-7-3-1-2-6(9)11(5)7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGXYGNQLQBWSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724383 |
Source
|
Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloroimidazo[1,2-A]pyridine | |
CAS RN |
1260656-94-7 |
Source
|
Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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